
6-Bromo-5-cyanonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-5-cyanonicotinic acid is an organic compound with the molecular formula C7H3BrN2O2 and a molecular weight of 227.01 g/mol It is a derivative of nicotinic acid, featuring a bromine atom at the 6th position and a cyano group at the 5th position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-cyanonicotinic acid typically involves the bromination of 5-cyanonicotinic acid. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like acetic acid or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-5-cyanonicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in organic solvents.
Major Products Formed
Substitution Reactions: Products include substituted nicotinic acid derivatives.
Oxidation and Reduction Reactions: Products include amines or carboxylic acids.
Coupling Reactions: Products include biaryl compounds.
Wissenschaftliche Forschungsanwendungen
6-Bromo-5-cyanonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Bromo-5-cyanonicotinic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine and cyano groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the biological context and the specific derivatives used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Cyanonicotinic Acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Bromo-2-cyanonicotinic Acid: Similar structure but with the cyano group at a different position, leading to different reactivity and applications.
6-Bromo-5-methylnicotinic Acid:
Uniqueness
6-Bromo-5-cyanonicotinic acid is unique due to the presence of both bromine and cyano groups, which provide a combination of reactivity and functionality that is valuable in various synthetic and research applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives makes it a versatile compound in organic synthesis .
Eigenschaften
CAS-Nummer |
70416-51-2 |
|---|---|
Molekularformel |
C7H3BrN2O2 |
Molekulargewicht |
227.01 g/mol |
IUPAC-Name |
6-bromo-5-cyanopyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3BrN2O2/c8-6-4(2-9)1-5(3-10-6)7(11)12/h1,3H,(H,11,12) |
InChI-Schlüssel |
BMPOVMSBQFFROA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1C#N)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,5-Trimethyl-3H-cyclopenta[c]quinolin-4(5H)-one](/img/structure/B11880749.png)
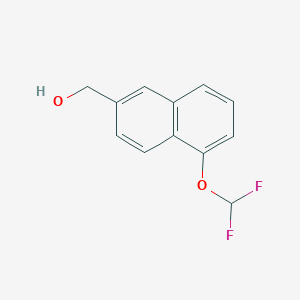
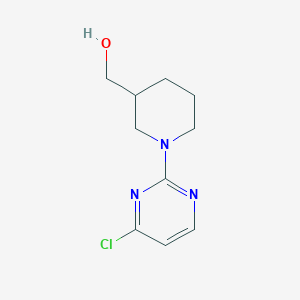
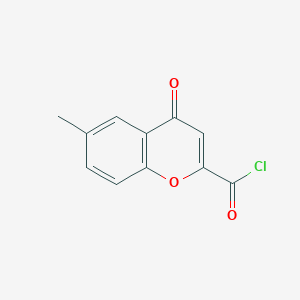

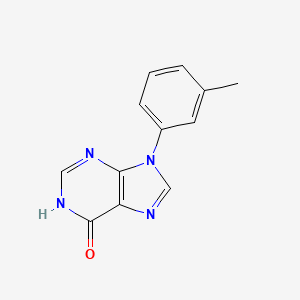
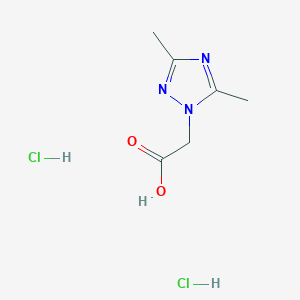
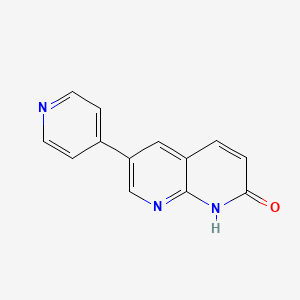
![2-Ethylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B11880780.png)


![Imidazo[1,5-a]pyridine-1-carboxaldehyde, 7-chloro-3-(dimethylamino)-](/img/structure/B11880804.png)
![2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}propanoic acid](/img/structure/B11880808.png)

